molecular formula C21H27N B1215406 Budipine CAS No. 57982-78-2

Budipine

Cat. No. B1215406
CAS RN: 57982-78-2
M. Wt: 293.4 g/mol
InChI Key: QIHLUZAFSSMXHQ-UHFFFAOYSA-N
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Description

Budipine is an antiparkinson agent marketed for the treatment of Parkinson’s disease . It is a diarylmethane and its exact mechanism of action is not well characterized . It is believed to be an NMDA receptor antagonist, but also promotes the synthesis of dopamine .


Synthesis Analysis

Budipine can be prepared from the 1-tert-butyl-4-piperidone directly by treatment with benzene in the presence of triflic acid . This method of synthesis enables a 99% yield of product .


Molecular Structure Analysis

The molecular formula of Budipine is C21H27N . The molecular weight is 293.454 g/mol . The IUPAC name is 1-tert-butyl-4,4-diphenylpiperidine .


Chemical Reactions Analysis

Budipine has been identified to have an indirect dopaminergic effect as shown by facilitation of dopamine (DA) release, inhibition of monoamine oxidase type B (MAO-B), and of DA (re)uptake .


Physical And Chemical Properties Analysis

Budipine has a molecular weight of 293.4 g/mol . It has a XLogP3-AA of 5.2, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 3 rotatable bonds .

Scientific Research Applications

Parkinson’s Disease Management

Budipine: has been primarily studied for its efficacy in treating Parkinson’s disease . Clinical trials have shown that Budipine can reduce symptoms such as tremor, akinesia, and rigidity . It may delay the need for levodopa therapy and has a levodopa-sparing effect in long-term use .

Neuropharmacological Mechanisms

Experimental studies have revealed that Budipine enhances brain content of neurotransmitters like norepinephrine, serotonin, dopamine, and histamine in animal models . It does not alter receptor affinity but antagonizes NMDA receptor binding, which could explain some of its therapeutic effects .

Dopaminergic Activity

Budipine facilitates dopamine release and inhibits monoamine oxidase type B (MAO-B) and dopamine reuptake. This indirect dopaminergic effect is thought to enhance endogenous dopaminergic activity, which is beneficial in Parkinson’s disease treatment .

Glutamatergic Transmission

Budipine acts as a low-affinity, uncompetitive antagonist at the NMDA type glutamate receptor. This action helps counteract increased excitatory glutamatergic activity, which is a component of Parkinson’s disease pathology .

Antimuscarinic Effects

Functional studies indicate that Budipine has antimuscarinic actions, though significantly weaker than other antiparkinsonian drugs. This property contributes to its ability to suppress tremors without causing substantial peripheral antimuscarinic effects .

GABAergic Modulation

Budipine may inhibit striatal gamma-aminobutyric acid (GABA) release, which could help suppress increased striatal GABAergic output activity. This modulation of GABAergic transmission is another way Budipine could exert its therapeutic effects in Parkinson’s disease .

Safety And Hazards

Budipine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-tert-butyl-4,4-diphenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHLUZAFSSMXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63661-61-0 (hydrochloride)
Record name Budipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20206709
Record name Budipine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Budipine

CAS RN

57982-78-2
Record name Budipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57982-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Budipine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Budipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13502
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Record name Budipine
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Record name Budipine
Source European Chemicals Agency (ECHA)
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Record name BUDIPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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